N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
This compound features a central 1,3-thiazole core substituted with two 4-fluorobenzyl groups via sulfanyl linkages and an acetamide moiety. The dual 4-fluorophenyl groups enhance lipophilicity, while the thiazole and acetamide functionalities contribute to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS2/c20-15-5-1-13(2-6-15)10-22-18(24)9-17-12-26-19(23-17)25-11-14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFOLPLYZVHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
N-(4-Fluorophenyl)-2-[(4-{[(4-Fluorophenyl)Carbamoyl]Methyl}-1,3-Thiazol-2-yl)Sulfanyl]Acetamide
- Key Difference : Replaces one 4-fluorobenzyl group with a carbamoyl-linked 4-fluorophenyl chain.
2-(4-Fluorobenzenesulfonyl)-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide
- Key Difference : Substitutes sulfanyl with a sulfonyl group and introduces a methoxyphenyl and methyl group on the thiazole.
- Impact : The sulfonyl group increases electron-withdrawing effects, enhancing stability but possibly reducing nucleophilic reactivity. The methoxy group improves solubility but may lower potency due to steric hindrance .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
- Key Difference: Replaces fluorophenyl groups with chlorophenyl and morpholino substituents.
- Impact: The morpholino group enhances water solubility, while the chloro substituent increases lipophilicity. This compound may exhibit a broader pharmacokinetic profile but reduced specificity .
Heterocycle and Linker Modifications
N-[2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Ethyl]-2-[[5-(4-Fluorophenyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide
- Key Difference: Incorporates a triazole ring and a thiazolidinone group.
- Impact: The triazole enhances metabolic resistance, while the thiazolidinone may confer anti-inflammatory or antidiabetic activity. However, the increased molecular weight could reduce bioavailability .
2-[[4-(4-Bromophenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide
- Key Difference : Replaces thiazole with oxazole and adds bromophenyl and thiophene groups.
- Impact: The oxazole and bromophenyl groups may improve π-π stacking interactions, enhancing binding to aromatic enzyme pockets.
Chain Length and Flexibility
N-(4-Fluorophenyl)-2-[(6-{[2-(4-Fluoroanilino)-2-Oxoethyl]Sulfanyl}Hexyl)Sulfanyl]Acetamide
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl Groups: Critical for hydrophobic interactions and metabolic stability. Compounds with dual fluorophenyl groups (e.g., the target compound) show balanced lipophilicity compared to mono-fluorophenyl analogs .
- Sulfanyl vs.
- Heterocycle Choice : Thiazoles (target) generally exhibit higher metabolic stability than oxazoles or triazoles, though triazoles () may resist oxidative degradation .
Physicochemical and Pharmacokinetic Properties
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